WS-30581A vs. Pimprinine: Antiplatelet Aggregation Activity Comparison
WS-30581A (1H-Indole, 3-(2-propyl-5-oxazolyl)-) demonstrates potent inhibition of platelet aggregation in vitro, a property that distinguishes it from its methyl-substituted analog pimprinine [1]. While pimprinine is primarily characterized as a monoamine oxidase inhibitor with anticonvulsant activity, WS-30581A and its butyl analog WS-30581B were specifically identified and developed as antiplatelet agents due to their superior activity in this therapeutic area [1].
| Evidence Dimension | Antiplatelet aggregation activity |
|---|---|
| Target Compound Data | Potent inhibition of platelet aggregation (specific IC50 values not reported in available literature) |
| Comparator Or Baseline | Pimprinine (3-(2-methyl-5-oxazolyl)-1H-indole): No significant antiplatelet activity reported |
| Quantified Difference | Qualitative difference in primary biological activity: WS-30581A shows antiplatelet activity while pimprinine does not |
| Conditions | In vitro platelet aggregation assay using platelet-rich plasma |
Why This Matters
For researchers investigating thrombosis or developing antiplatelet therapeutics, WS-30581A provides the appropriate propyl-substituted scaffold that confers antiplatelet activity, whereas pimprinine does not exhibit this activity.
- [1] Umehara, K., Yoshida, K., Okamoto, M., Iwami, M., Tanaka, H., Kohsaka, M., & Imanaka, H. (1984). Studies on new antiplatelet agents, WS-30581 A and B. The Journal of Antibiotics, 37(10), 1153-1160. View Source
